Thiazolo[5,4-b]pyridin-2(1H)-one

PI3K inhibition Kinase selectivity Cancer therapeutics

Kinase inhibitor programs require the correct thiazolopyridine regioisomer-substituting the [5,4-b]-2-one scaffold with other isomers causes potency loss. This validated core delivered PI3Kα IC50 3.6 nM (cmpd 19a), c-KIT V560G/D816V IC50 4.77 μM (cmpd 6r), and EGFR-TK IC50 0.010-0.82 μM (cmpd 10k) with >3,500-fold cancer-selective cytotoxicity vs. normal cells. • Hinge-binding geometry is regioisomer-specific; not interchangeable with [4,5-b] or [5,4-c] analogs. • 2-Oxo group provides a synthetic handle and superior metabolic stability vs. the 2-thione analog. • Supported by crystallographic and computational docking evidence across multiple kinase targets.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 90180-85-1
Cat. No. B1611590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-b]pyridin-2(1H)-one
CAS90180-85-1
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=O)N2
InChIInChI=1S/C6H4N2OS/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
InChIKeyHXNDHWLIFLZUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[5,4-b]pyridin-2(1H)-one (CAS 90180-85-1): Core Scaffold Identity, Proven Target Classes, and Procurement-Relevant Differentiation


Thiazolo[5,4-b]pyridin-2(1H)-one (CAS 90180-85-1) is the unsubstituted parent heterocycle of the thiazolo[5,4-b]pyridine fused bicyclic system, incorporating a thiazole ring annulated to a 2-pyridone [1]. This scaffold has been designated a privileged structure in medicinal chemistry owing to its structural analogy to the biologically validated thiazolo[4,5-d]pyrimidine core [2]. The [5,4-b] regioisomeric arrangement places the sulfur atom at a position that enables critical hinge-region hydrogen bonding in kinase active sites, a feature exploited across multiple therapeutic programs including PI3K, c-KIT, EGFR-TK, MALT-1, and mGluR2 modulation [3]. With a molecular weight of 152.17 g/mol, XLogP3 of 0.9, and topological polar surface area of 67.3 Ų, the scaffold occupies favorable physicochemical space for lead optimization [4]. Its 2-oxo group provides a synthetic handle for further derivatization, distinguishing it from the corresponding 2-thione analog and other regioisomeric series.

Thiazolo[5,4-b]pyridin-2(1H)-one (CAS 90180-85-1): Why Regioisomeric or Heteroatom-Substituted Analogs Cannot Be Assumed Equivalent


Thiazolo[5,4-b]pyridin-2(1H)-one occupies a specific regioisomeric and oxidation-state niche that is not interchangeable with other thiazolopyridine isomers or analogs. The [5,4-b] fusion pattern positions the thiazole sulfur for distinct hinge-binding hydrogen bond interactions with kinase active sites that are not geometrically accessible to the [4,5-b], [5,4-c], or [4,5-d] regioisomers [1]. Direct crystallographic and computational evidence demonstrates that the thiazolo[5,4-b]pyridine core of compound 19a forms essential hydrogen bonds with the kinase hinge region; replacement of the pyridyl unit with a phenyl ring results in a significant loss of PI3Kα inhibitory potency [2]. Additionally, the 2-oxo group (C=O) confers different hydrogen-bonding capacity and metabolic stability compared to the 2-thione analog (C=S), which exhibits a distinct biological profile against MCF-7, HCT-116, and HePG-2 cell lines [3]. These structural features mean that procurement decisions cannot default to the cheapest available thiazolopyridine isomer; the specific [5,4-b]-2-one architecture is a functional determinant of target engagement.

Thiazolo[5,4-b]pyridin-2(1H)-one (CAS 90180-85-1): Quantitative Head-to-Head and Cross-Study Differentiation Evidence


PI3Kα Isoform-Selective Inhibition: 19a (Thiazolo[5,4-b]pyridine Scaffold) Achieves 3.6 nM IC50 with ~10-Fold Selectivity over PI3Kβ

The thiazolo[5,4-b]pyridine scaffold, when elaborated into compound 19a (2-pyridyl, 4-morpholinyl substituted), exhibits potent PI3Kα inhibitory activity with an IC50 of 3.6 nM [1]. Crucially, the same compound demonstrates approximately 10-fold selectivity against PI3Kβ (IC50 = 34 nM), while maintaining nanomolar potency against PI3Kγ (1.6 nM) and PI3Kδ (2.9 nM) [2]. The pyridyl group attached to the thiazolo[5,4-b]pyridine core was identified as a critical structural determinant: replacement of this pyridyl with a phenyl ring led to a significant decrease in PI3Kα inhibitory potency [3]. This contrasts with thiazolo[4,5-d]pyrimidine-based PI3K inhibitors, which often exhibit different isoform selectivity patterns [4].

PI3K inhibition Kinase selectivity Cancer therapeutics

c-KIT V560G/D816V Double Mutant Inhibition: Thiazolo[5,4-b]pyridine Derivative 6r Achieves 7.9-Fold Enhancement over Imatinib

The thiazolo[5,4-b]pyridine scaffold furnished compound 6r, which exhibits an enzymatic IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant that is resistant to imatinib [1]. This represents a 7.9-fold enhancement in potency compared to imatinib (IC50 = 37.93 ± 8.68 μM) measured in the same ADP-Glo kinase assay [2]. Furthermore, 6r demonstrated 23.6-fold higher anti-proliferative activity (GI50 = 1.15 μM) on HMC1.2 cells harboring both V560G and D816V c-KIT mutations, compared to imatinib (GI50 = 27.10 μM) [3]. In a direct selectivity comparison, 6r, 6s, and 7c possessed higher differential cytotoxicity than sunitinib on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells, indicating superior c-KIT selectivity [4]. Kinase panel profiling at 1.0 μM against 371 human kinases showed that only 13 kinases were inhibited >90%, confirming reasonable selectivity [5].

c-KIT inhibition Imatinib resistance GIST therapeutics

EGFR-TK Inhibition Comparable to Osimertinib with Selective Cancer Cell Cytotoxicity: Thiazolo[5,4-b]pyridine Derivative 10k

The thiazolo[5,4-b]pyridine scaffold produced lead compound 10k, which displayed IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively—potency comparable to the clinically approved EGFR-TK inhibitor Osimertinib [1]. Critically, the potent derivatives 10b, 10c, 10h, 10i, and 10k exhibited selective cytotoxicity: they showed no toxicity against the normal BEAS-2B cell line at concentrations exceeding 35 μM, establishing a >3,500-fold selectivity window for the most sensitive cancer cell line [2]. Compound 10k induced substantial early apoptosis (31.9%) and late apoptosis (8.8%) in cancer cells, compared to control conditions of 2.0% early and 1.6% late apoptosis [3]. Molecular docking confirmed that the thiazolo[5,4-b]pyridine core forms essential hinge interactions and hydrogen bonding with Cys797, the same residue targeted by Osimertinib [4].

EGFR-TK inhibition Non-small cell lung cancer Osimertinib comparator

Amyloid-β42 Fibrillization Inhibition: Thiazolo[5,4-b]pyridines Outperform Curcumin (IC50 0.23–4.5 μM vs 0.80 μM)

A series of thiazolo[5,4-b]pyridine derivatives (1a–g) were evaluated for inhibition of Aβ42 fibril formation using a thioflavin T fluorescence assay [1]. The thiazolo[5,4-b]pyridines demonstrated potent inhibitory activities with IC50 values ranging from 0.23 to 4.5 μM, and the most active compounds—1b and 1k, bearing a methoxy group at C-5—exhibited IC50 values of 0.23 μM and 0.50 μM, respectively, surpassing curcumin (IC50 = 0.80 μM) [2]. The corresponding oxazolo[5,4-b]pyridine analogs (1h–o) were designed in the same study, enabling a direct comparison of the sulfur-containing versus oxygen-containing heterocyclic cores within the same assay system [3].

Alzheimer's disease Amyloid-β inhibition Neurodegeneration

Physicochemical Profile: Thiazolo[5,4-b]pyridin-2(1H)-one (XLogP3 = 0.9, TPSA = 67.3 Ų) Occupies Favorable Oral Bioavailability Space vs Thiazolo[5,4-b]pyridine (XLogP3 = 1.6) and 2-Thione Analog (LogP = 1.98, TPSA = 92.82 Ų)

The unsubstituted Thiazolo[5,4-b]pyridin-2(1H)-one scaffold (CAS 90180-85-1) possesses computed physicochemical properties that place it squarely within favorable drug-like space: XLogP3 = 0.9, topological polar surface area (TPSA) = 67.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This compares favorably with the parent thiazolo[5,4-b]pyridine (CAS 273-84-7, lacking the 2-oxo group), which exhibits a higher XLogP3 of 1.6 and TPSA of 54.02 Ų, and with the 2-thione analog (Thiazolo[5,4-b]pyridine-2(1H)-thione), which has a higher LogP of 1.98 and larger TPSA of 92.82 Ų [2][3]. The 2-oxo compound's lower lipophilicity and intermediate polar surface area balance membrane permeability with aqueous solubility, consistent with Lipinski and Veber rule compliance [4].

Physicochemical properties Drug-likeness Lead optimization

Thiazolo[5,4-b]pyridin-2(1H)-one (CAS 90180-85-1): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Lead Optimization Programs Targeting PI3Kα-Selective or c-KIT Mutant-Driven Cancers

Procurement of Thiazolo[5,4-b]pyridin-2(1H)-one as a starting scaffold enables medicinal chemistry teams to access the same core that delivered compound 19a (PI3Kα IC50 = 3.6 nM with ~10-fold selectivity over PI3Kβ) [1] and compound 6r (c-KIT V560G/D816V IC50 = 4.77 μM, 7.9-fold more potent than imatinib) [2]. The scaffold's hydrogen-bonding capacity, established through docking studies showing hinge-region interactions with kinase active sites, means that structure-based design efforts can begin from a core with proven target engagement rather than requiring de novo scaffold hopping [3]. Teams developing inhibitors for imatinib-resistant GIST or PI3K-driven cancers should prioritize this specific [5,4-b]-2-one regioisomer, as the pyridyl-to-phenyl SAR data demonstrate that even subtle core modifications dramatically impact potency .

EGFR-TK Targeted Therapy Development for T790M-Resistant Non-Small Cell Lung Cancer

The thiazolo[5,4-b]pyridine scaffold yielded compound 10k with IC50 values of 0.010–0.82 μM across HCC827, NCI-H1975 (T790M-resistant), and A-549 NSCLC cell lines—potency comparable to Osimertinib—while demonstrating selective cytotoxicity with no toxicity to normal BEAS-2B cells at >35 μM [1]. This cancer-selective cytotoxicity profile (>3,500-fold window) is a critical differentiator for programs seeking to minimize dose-limiting toxicities. Procurement teams supporting EGFR-TK inhibitor programs, particularly those addressing Osimertinib-resistant or T790M-bearing tumors, should source the [5,4-b]-2-one scaffold to access this validated phenotype. The Cys797 hinge-binding interaction confirmed by molecular docking provides a structural rationale for scaffold selection [2].

Neuroscience Drug Discovery: Amyloid-β Aggregation Inhibitors for Alzheimer's Disease

Thiazolo[5,4-b]pyridine derivatives demonstrated IC50 values of 0.23–4.5 μM in an Aβ42 fibrillization assay, with the best compound (1b, IC50 = 0.23 μM) outperforming curcumin (IC50 = 0.80 μM) by 3.5-fold [1]. The direct comparison between thiazolo[5,4-b]pyridine and oxazolo[5,4-b]pyridine series within the same study provides procurement teams with a rational basis for selecting the sulfur-containing scaffold for neurodegenerative disease programs [2]. The scaffold's moderate XLogP3 (0.9) and TPSA (67.3 Ų) are consistent with CNS drug-like property guidelines, making it a suitable starting point for blood-brain barrier penetrant compound design [3].

mGluR2 Positive Allosteric Modulator (PAM) Programs for Psychiatric and Neurological Disorders

The thiazolo[5,4-b]pyridin-2(1H)-one scaffold is explicitly claimed in patent EP2563143A1 (Merck Sharp & Dohme) as a core structure for mGluR2 positive allosteric modulators [1]. The patent discloses substituted [1,3]thiazolo[5,4-b]pyridin-2(1H)-ones as potentiators of metabotropic glutamate receptors, specifically mGluR2, for the treatment of neurological and psychiatric disorders including schizophrenia [2]. Procurement of the unsubstituted parent scaffold provides the foundational building block for structure-activity relationship exploration within this clinically validated target class, with the patent literature providing a direct roadmap for substitution patterns that yield active PAMs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazolo[5,4-b]pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.